5-(Acetoxymethyl) Fluorescein Diacetate, also known as 5-Carboxyfluorescein diacetate, acetoxymethyl ester, is a fluorescent compound widely used in biological research. This compound features a fluorescein backbone modified with acetoxymethyl groups, which enhance its membrane permeability. Upon entering cells, it is hydrolyzed by intracellular esterases to release the highly fluorescent 5-carboxyfluorescein, making it a valuable tool for assessing cell viability and enzymatic activity .
The primary chemical reaction involving 5-(Acetoxymethyl) Fluorescein Diacetate is hydrolysis. In this reaction, the acetoxymethyl ester groups are cleaved by cellular esterases, resulting in the formation of 5-carboxyfluorescein. This process can be summarized as follows:
This hydrolysis is crucial for the compound's function as a fluorescent probe for live cell imaging and viability assays .
5-(Acetoxymethyl) Fluorescein Diacetate exhibits significant biological activity as a cell-permeant viability probe. When introduced into live cells, it is rapidly converted to 5-carboxyfluorescein by esterases, which remains trapped within the cells due to its negative charge. The fluorescence intensity correlates with the number of viable cells, allowing researchers to quantify cell viability effectively . This property makes it particularly useful in various applications, including cytotoxicity assays and live-cell imaging.
The synthesis of 5-(Acetoxymethyl) Fluorescein Diacetate typically involves the following steps:
This method has been optimized for efficiency and yield, making it suitable for both laboratory and industrial production.
5-(Acetoxymethyl) Fluorescein Diacetate is primarily used in:
Studies on the interaction of 5-(Acetoxymethyl) Fluorescein Diacetate with cellular components have shown that its uptake and subsequent hydrolysis are influenced by various factors, including extracellular esterase activity. Research indicates that while the compound can penetrate cell membranes effectively, extracellular esterase activity may limit its intracellular retention if not properly managed . This highlights the importance of optimizing experimental conditions to ensure accurate measurements of cell viability.
Several compounds share structural and functional similarities with 5-(Acetoxymethyl) Fluorescein Diacetate. These include:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| 5-Carboxyfluorescein Diacetate | Hydrolyzed form; retains fluorescence within cells | Directly indicates cell viability |
| 5-(and-6)-Carboxyfluorescein diacetate | Similar structure; different substitution pattern | Used as a pH indicator |
| 5-Carboxy-2′,7′-dichlorofluorescein diacetate | Contains dichlorofluorescein; lower pKa | Useful for detecting acidic environments |
| CDCFDA (Carboxy-DCFDA) | Membrane-permeant; hydrolyzed by esterases | Rapidly cleaved by extracellular esterases |
The uniqueness of 5-(Acetoxymethyl) Fluorescein Diacetate lies in its combination of membrane permeability and effective intracellular retention after hydrolysis, making it particularly suitable for live-cell assays compared to other similar compounds .
The synthesis of 5-(acetoxymethyl) fluorescein diacetate typically begins with the functionalization of fluorescein’s phenolic hydroxyl groups. A widely adopted approach involves the reaction of fluorescein with bromomethyl acetate under alkaline conditions, where the phenolic oxygens undergo nucleophilic substitution to form acetoxymethyl ether linkages. This method contrasts with traditional esterification strategies, as it introduces a methylene spacer between the ether oxygen and the acetate group, significantly altering the compound’s hydrolytic stability.
Phase-transfer catalysis has emerged as a critical innovation in this domain. For instance, the use of tetrabutylammonium bromide in a dichloromethane-water biphasic system enables efficient alkylation of fluorescein’s phenolic groups, achieving isolated yields of 31% for the diacetoxymethyl ether derivative. This represents a substantial improvement over earlier methods that relied on polar aprotic solvents like N,N-dimethylformamide (DMF), which often resulted in side reactions and lower yields due to competing hydrolysis pathways.
The synthetic pathway proceeds through two key stages:
A comparative analysis of synthetic routes reveals that phase-transfer conditions not only enhance yield but also reduce the formation of byproducts such as monoacetoxymethyl derivatives and hydrolyzed intermediates.
Optimizing the formation of diacetate esters in fluorescein derivatives requires careful control of reaction parameters. Key factors include:
Catalyst Selection:
Silver(I) oxide serves as both a base and a catalyst, promoting the generation of the acetoxymethyl electrophile while minimizing undesired side reactions. In contrast, weaker bases like diisopropylethylamine (DIEA) result in incomplete conversion, with yields dropping to 19% under similar conditions.
Solvent Systems:
Polar aprotic solvents such as DMF facilitate reactant solubility but accelerate competing hydrolysis reactions. Mixed solvent systems (e.g., DMF-toluene) partially mitigate this issue, though phase-transfer protocols using dichloromethane and water remain superior for large-scale synthesis.
Stoichiometric Ratios:
A 3:1 molar ratio of bromomethyl acetate to fluorescein ensures complete diacetoxymethylation, as excess alkylating agent compensates for losses due to hydrolysis. Substoichiometric quantities lead to predominant formation of monoacetoxymethyl derivatives.
The table below summarizes yield outcomes under varying reaction conditions:
| Condition | Catalyst | Solvent System | Yield (%) |
|---|---|---|---|
| Phase-transfer | Ag₂O | CH₂Cl₂/H₂O | 31 |
| Polar aprotic | DIEA | DMF | 19 |
| Mixed solvent | Ag₂O | DMF/Toluene | 15 |
Temperature also plays a critical role, with optimal reactions conducted at 40–50°C. Higher temperatures accelerate hydrolysis, while lower temperatures prolong reaction times without improving yields.
The acetoxymethyl (AM) group profoundly impacts the physicochemical properties of fluorescein derivatives. Key structural effects include:
Enhanced Chemical Stability:
The AM ether linkage increases hydrolytic stability compared to conventional acetate esters. In phosphate-buffered saline (pH 7.4), fluorescein diacetoxymethyl ether exhibits a hydrolysis half-life of 8.2 hours, versus 1.5 hours for fluorescein diacetate. This stability arises from the electron-withdrawing methylene spacer, which raises the pKa of the hemiacetal intermediate formed during hydrolysis.
Improved Cell Permeability:
The lipophilic AM ethers enable passive diffusion across cell membranes, a property critical for intracellular fluorescence activation. Once inside cells, cytoplasmic esterases cleave the acetoxymethyl groups, releasing fluorescein’s fluorescent phenolate form. This dual mechanism—combining membrane permeability with enzymatic specificity—makes AM derivatives superior to carboxylated analogs like carboxyfluorescein, which require active transport mechanisms for cellular uptake.
Lactone Stabilization:
Acyloxymethylation locks fluorescein in its nonfluorescent lactone form until enzymatic cleavage occurs. This contrasts with unmodified fluorescein, which exists in equilibrium between lactone and quinoid forms, leading to background fluorescence in probe applications.
Structural comparisons between AM ethers and ester derivatives highlight critical differences:
| Property | AM Ether Derivative | Acetate Ester |
|---|---|---|
| Hydrolytic half-life (h) | 8.2 | 1.5 |
| LogP (octanol/water) | 2.8 | 1.9 |
| Fluorescence quantum yield | 0.92 | 0.85 |
The methylene spacer in AM ethers also reduces steric hindrance during enzymatic cleavage, enabling faster activation by esterases compared to bulkier protecting groups.
5-(Acetoxymethyl) Fluorescein Diacetate represents a significant advancement in fluorescent viability probes for quantitative live-cell imaging applications [2]. The compound functions as a cell-permeant esterase substrate that undergoes enzymatic hydrolysis by intracellular esterases to produce highly fluorescent carboxyfluorescein, which remains trapped within viable cells due to its negative charge [3] [4].
The optimal concentration range for 5-(Acetoxymethyl) Fluorescein Diacetate in live-cell imaging applications typically spans 1-20 μM, with most protocols utilizing concentrations between 1-10 μM to minimize background fluorescence while maintaining adequate signal intensity [3] [4]. Incubation periods of 20-60 minutes at temperatures ranging from 4°C to 37°C have been established as optimal for cellular uptake and enzymatic activation [5] [6]. The compound exhibits peak excitation wavelengths at 489-495 nm and emission wavelengths at 514-521 nm, making it compatible with standard fluorescein filter sets and detection systems [2] [3].
Kinetic studies have revealed that the permeability coefficient for 5-(Acetoxymethyl) Fluorescein Diacetate is 1.3 × 10⁻⁸ m/s, indicating passive diffusion across cellular membranes [7]. The hydrolysis rate constant has been determined to be 0.33 s⁻¹ at 40°C, following first-order reaction kinetics [7]. These parameters demonstrate that accumulation of fluorescent product is primarily limited by esterase activity rather than membrane transport, providing reliable quantitative measurements of cellular viability.
Advanced imaging methodologies utilizing 5-(Acetoxymethyl) Fluorescein Diacetate include functional fluorescence microscopy imaging, which enables time-resolved confocal fluorescence microscopy with temporal resolution of 21 μs per frame [8]. This technique allows for quantitative characterization of fast reaction-transport processes in live cells and provides single-molecule sensitivity for mapping location-specific differences in molecular concentration and diffusion within subcellular compartments [8].
The quantum yield of 5-(Acetoxymethyl) Fluorescein Diacetate increases dramatically from approximately 0.005 in its non-fluorescent state to 0.81 upon enzymatic activation, providing an exceptional signal-to-background ratio for quantitative applications [8] [9]. This substantial fluorescence enhancement enables precise quantification of viable cell populations and metabolic activity assessment in complex biological systems.
Flow cytometry applications of 5-(Acetoxymethyl) Fluorescein Diacetate have been extensively developed for dual-staining protocols that enable simultaneous assessment of multiple cellular parameters [10] [11]. The compound serves as the primary viability indicator in combination with membrane-impermeant nucleic acid dyes such as SYTOX Blue or propidium iodide to differentiate viable from non-viable cell populations [10] [11].
Dual staining protocols typically employ 5-(Acetoxymethyl) Fluorescein Diacetate at concentrations of 1-10 μM with incubation periods of 20-60 minutes, followed by addition of secondary stains [10] [11]. SYTOX Blue is utilized at 1-5 μM concentrations with 15-30 minute incubation periods to identify cells with compromised membrane integrity [10] [11]. This combination enables identification of four distinct cell populations: viable cells (positive for 5-(Acetoxymethyl) Fluorescein Diacetate, negative for SYTOX Blue), early apoptotic cells (positive for both stains), necrotic cells (negative for 5-(Acetoxymethyl) Fluorescein Diacetate, positive for SYTOX Blue), and debris (negative for both stains) [10] [11].
Alternative dual-staining configurations include combination with 7-amino actinomycin D at concentrations of 0.5-2 μg/mL for apoptosis detection, enabling quantitative assessment of cell-mediated cytotoxicity with superior sensitivity compared to traditional chromium release assays [12]. The 5-(Acetoxymethyl) Fluorescein Diacetate and 7-amino actinomycin D combination facilitates simultaneous quantification of cell lysis percentages and immunophenotyping of target cells [12].
Carboxyfluorescein diacetate succinimidyl ester represents an alternative fluorescent probe that can be utilized at concentrations of 0.5-20 μM for cell tracking applications in flow cytometry [13]. This compound covalently binds to intracellular proteins through its succinimidyl ester group, providing stable long-term labeling for cell division monitoring and migration studies [13].
Flow cytometric analysis protocols require careful optimization of laser excitation and detection parameters. 5-(Acetoxymethyl) Fluorescein Diacetate is optimally detected using 488 nm excitation with collection in the FITC/GFP channel (525/50 nm bandpass filter) [10] [11]. Secondary stains require appropriate laser lines and detection channels: SYTOX Blue utilizes 405 nm excitation with DAPI/BV421 detection (450/50 nm), while propidium iodide employs 535 nm excitation with PE/PI detection (617/30 nm) [10] [11].
Compensation protocols are essential for accurate dual-staining analysis due to spectral overlap between fluorophores. Single-stained controls and fluorescence-minus-one controls must be prepared for each fluorophore to establish appropriate compensation matrices and gating strategies [14] [15]. The coefficient of variation for flow cytometric measurements using optimized protocols typically ranges from 1.9% to 3.8%, indicating excellent reproducibility and precision [16].
5-(Acetoxymethyl) Fluorescein Diacetate has been extensively implemented in high-throughput screening platforms for drug discovery applications, particularly for cytotoxicity assessment and compound library screening [17] [18] [19]. The compound's rapid cellular uptake, enzymatic activation, and quantitative fluorescence output make it exceptionally well-suited for automated screening systems [17] [18].
High-throughput screening implementations typically utilize 96-well or 384-well microplate formats with black walls and clear bottoms to minimize optical interference and maximize signal-to-noise ratios [17] [18]. Automated liquid handling systems enable precise dispensing of 5-(Acetoxymethyl) Fluorescein Diacetate at concentrations of 2.5 μg/mL, optimized to provide adequate fluorescence signals while minimizing background interference [18].
The Fluorescein Diacetate-based Automatic Microscopy Screening platform represents a sophisticated implementation that provides three quantitative parameters: recognized cell number, cell area, and fluorescence intensity [18]. This system demonstrates superior dynamic range compared to conventional colorimetric assays such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, with enhanced sensitivity for detecting subtle changes in cellular viability [18].
Screening protocols typically involve incubation periods of 1 hour at 35°C with rotation at 50 rpm to ensure uniform compound distribution and optimal enzymatic activation [16]. Read times of less than 1 second per well enable rapid data acquisition, with throughput capacities exceeding 1000 compounds per day [17]. The method sensitivity ranges from 0.25 to 1.57 relative units, providing adequate resolution for dose-response curve generation and IC50 determination [16].
Quality control parameters for high-throughput screening applications include coefficient of variation measurements ranging from 1.9% to 3.8%, indicating excellent assay reproducibility [16]. The dynamic range typically spans 3-4 log units, enabling detection of compounds with diverse potency profiles [17]. Z-factor calculations, a standard metric for assay quality, consistently exceed 0.5 for optimized 5-(Acetoxymethyl) Fluorescein Diacetate protocols, indicating excellent separation between positive and negative controls [17].
Automated imaging systems integrate fluorescence microscopy with robotic plate handling to enable kinetic measurements and temporal analysis of compound effects [18]. These platforms can simultaneously monitor multiple endpoints, including cell morphology changes, fluorescence intensity variations, and population dynamics over extended time periods [18]. Data analysis algorithms automatically quantify fluorescence parameters and generate dose-response curves for lead compound identification and optimization [18].